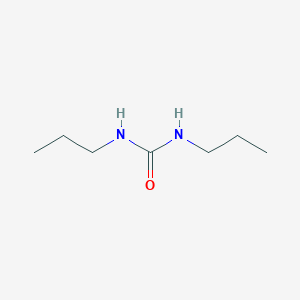

1,3-Dipropylurea

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dipropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHORBWDEKTQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211369 | |

| Record name | 1,3-Dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-95-0 | |

| Record name | N,N′-Dipropylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dipropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1,3 Dipropylurea

Established Synthetic Pathways for 1,3-Dipropylurea

Synthesis via Propyl Isocyanate and Propylamine (B44156)

The reaction between propyl isocyanate and propylamine stands as a primary and efficient method for the synthesis of this compound. This reaction is a classical example of nucleophilic addition to an isocyanate. The nitrogen atom of the propylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

This synthesis is typically conducted in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at controlled temperatures, often starting at 0°C and gradually warming to room temperature. lookchem.com The reaction generally proceeds to completion, providing high yields of the desired product. One documented procedure reports dissolving propylamine in THF and then adding propyl isocyanate, resulting in a high yield of this compound. lookchem.comuni-rostock.de No external base is typically required for this reaction to proceed efficiently. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Propylamine | Propyl Isocyanate | Tetrahydrofuran (THF) | 0 - 20 °C | 97.0% | lookchem.com |

| Propylamine | Propyl Isocyanate | Dichloromethane, Acetonitrile (B52724), etc. | Room Temperature | High | commonorganicchemistry.com |

Alternative Synthetic Routes to this compound

Beyond the isocyanate-amine reaction, several other methods have been developed for the synthesis of this compound and other symmetrically substituted ureas. These alternative routes often aim to avoid the direct handling of isocyanates, which can be hazardous.

One notable method involves the palladium(II)-mediated oxidative carbonylation of amines. researchgate.net In this approach, primary amines react with carbon monoxide in the presence of a palladium catalyst to form the corresponding urea (B33335). researchgate.net For instance, the reaction of propylamine with carbon monoxide, catalyzed by tungsten hexacarbonyl with iodine as an oxidant, has been shown to produce this compound in a 90% yield. thieme-connect.de

Another strategy involves the use of phosgene (B1210022) or its safer solid substitute, triphosgene. commonorganicchemistry.comrsc.org These reagents react with amines to generate carbamoyl (B1232498) chlorides or isocyanates in situ, which then react with another amine molecule to form the urea. commonorganicchemistry.comrsc.org Rearrangement reactions, such as the Curtius and Hofmann rearrangements, also provide pathways to isocyanate intermediates from carboxylic acids or amides, respectively, which can then be trapped by amines to yield ureas. commonorganicchemistry.comorganic-chemistry.org The reaction of an amine with a carbamate (B1207046) can also produce ureas. commonorganicchemistry.com

| Starting Materials | Reagents | Catalyst/Conditions | Product | Yield | Reference |

| Propylamine, Carbon Monoxide | Iodine, Potassium Carbonate | Tungsten Hexacarbonyl, 90°C, 18h | This compound | 90% | thieme-connect.de |

| Amines, Carbon Monoxide | - | Palladium(II)-mediated | Symmetrical Ureas | Up to 65% | researchgate.net |

| Primary Amine | Phosgene/Triphosgene | - | Symmetrical Urea | - | commonorganicchemistry.comrsc.org |

| Carboxylic Acid | Sodium Azide (B81097), Di-tert-butyl dicarbonate | Curtius Rearrangement | Aromatic Urea | - | organic-chemistry.org |

| Primary Amide | Phenyliodine diacetate, Ammonia source | Hofmann Rearrangement | N-substituted Urea | - | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly "green" methods for chemical synthesis. For urea derivatives, this often involves avoiding toxic reagents like phosgene and utilizing more benign starting materials. rsc.orgwhiterose.ac.uk

One promising green approach is the direct synthesis from amines and carbon dioxide (CO2). whiterose.ac.uklookchem.com This method avoids the use of hazardous materials and utilizes a readily available and non-toxic C1 source. whiterose.ac.uk Research has shown that urea derivatives can be obtained in moderate to good yields from the reaction of primary aliphatic amines with CO2 in the absence of catalysts, organic solvents, or other additives. lookchem.com The development of efficient catalysts, such as those based on copper and iron, is a key area of research to improve the yields and reaction times of CO2-based urea synthesis. whiterose.ac.uk

Another sustainable approach is the use of water as a solvent. An "on-water" reaction of isocyanates with amines has been demonstrated as a facile and sustainable method for synthesizing ureas, offering simple product isolation and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org A method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has also been developed, which avoids organic co-solvents and often allows for product isolation through simple filtration. rsc.org

Reactivity Studies of the this compound Moiety

Nucleophilic Properties of this compound

This compound is recognized as a nucleophilic organic compound. biosynth.com The presence of nitrogen atoms with lone pairs of electrons imparts nucleophilic character to the urea moiety. The nucleophilicity of the nitrogen atoms allows this compound to participate in various chemical reactions.

The lone pairs on the nitrogen atoms can attack electrophilic centers. The degree of nucleophilicity can be influenced by the electronic effects of the substituent groups. In the case of this compound, the propyl groups are electron-donating, which can enhance the nucleophilicity of the nitrogen atoms compared to unsubstituted urea. However, the steric bulk of the propyl groups can also play a role in its reactivity. researchgate.net In some reactions, the symmetrical nature of this compound, with two equally nucleophilic nitrogen atoms, can lead to side reactions such as dimerization. uni-rostock.de

Studies on the nitrosation of 1,3-dialkylureas have provided insights into their reactivity, with the reaction rate being influenced by the steric hindrance of the alkyl groups. researchgate.net

Dimerization Tendencies of Symmetrical Urea Derivatives

Symmetrical urea derivatives, including this compound, exhibit a notable tendency to form dimers and larger aggregates through hydrogen bonding. reading.ac.ukresearchgate.net The urea functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of strong and directional intermolecular hydrogen bonds.

In many crystalline structures of symmetrical ureas, a common motif is the formation of a bifurcated hydrogen bond where two N-H groups from one molecule interact with the carbonyl oxygen of a neighboring molecule. reading.ac.uk This interaction can lead to the formation of one-dimensional tapes or more complex two-dimensional or three-dimensional networks. rsc.org The formation of these hydrogen-bonded dimers and aggregates is a key feature of the supramolecular chemistry of ureas and influences their physical properties, such as melting point and solubility. rsc.orgsolubilityofthings.com Computational studies, such as Density Functional Theory (DFT) calculations, have been used to simulate the structure of dimers like that of N,N'-dipropylurea. researchgate.net The self-assembly of urea derivatives through dimerization is a critical aspect of their application in areas like materials science and the formation of gel-phase materials. reading.ac.ukrsc.org

Derivatization and Complex Molecule Synthesis Utilizing 1,3 Dipropylurea

Synthesis of Substituted Urea (B33335) Derivatives

Formation of Unsymmetrical Ureas

1,3-Dipropylurea is a symmetrical urea, meaning the two nitrogen atoms bear identical propyl substituents. The formation of unsymmetrical ureas, where the nitrogen atoms have different substituents (R-NH-CO-NH-R'), inherently requires starting materials that can introduce this asymmetry. Therefore, this compound is not a typical precursor for unsymmetrical ureas.

The synthesis of unsymmetrical ureas is generally achieved through several established methods:

Reaction of Amines with Isocyanates: A primary or secondary amine can react with an isocyanate to form a disubstituted urea. This is one of the most common methods for creating unsymmetrical ureas.

Carbonylating Agents: Reagents like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI) can react sequentially with two different amines to yield unsymmetrical ureas.

From Cyclic Carbonic Acid Esters: A process for preparing unsymmetrical 1,3-disubstituted ureas involves reacting a cyclic carbonic acid ester first with one amine, and subsequently with a second, different amine. google.com

Palladium-Mediated Carbonylation: Symmetrical and unsymmetrical ¹¹C-labelled ureas can be synthesized from amines and [¹¹C]carbon monoxide through a palladium(II)-mediated oxidative carbonylation process. researchgate.net This method is particularly useful in the development of PET tracers. semanticscholar.org

Transamination: In certain conditions, processes like the Cs2CO3-catalyzed transamination of primary amines and ethylene (B1197577) carbonate can lead to both symmetrical and unsymmetrical ureas. researchgate.net

Incorporation into Schiff Bases

The direct incorporation of this compound into Schiff bases (imines) is not widely reported in scientific literature. However, the urea scaffold, particularly in diaryl derivatives like 1,3-diphenylurea (B7728601), is utilized in the synthesis of Schiff bases with notable biological activity. nih.govnih.gov

For example, a general procedure involves synthesizing 1,3-diphenylurea derivatives which are then reacted with various aldehydes to form the corresponding Schiff bases. nih.govresearchgate.net In one study, 1,3-diphenylurea was first synthesized by reacting o-phenylenediamine (B120857) with an isocyanate. nih.gov The resulting urea derivative, containing a reactive amino group, was then condensed with a substituted salicylaldehyde (B1680747) to form the final Schiff base. This highlights a strategy where a urea moiety is part of a larger structure that then undergoes condensation to form an imine, rather than the urea's N-H bonds directly participating in the Schiff base formation with a simple ketone or aldehyde. These Schiff base derivatives of 1,3-diphenylurea have been investigated for their potential as α-glucosidase inhibitors. nih.gov

Role in Heterocyclic Compound Synthesis

A significant application of this compound is its role as a key precursor in the synthesis of N-substituted heterocyclic compounds, particularly xanthine (B1682287) derivatives.

Precursor for Xanthine Derivatives, e.g., 1,3-Dipropylxanthine (B15781)

This compound is a foundational molecule for producing 1,3-dipropylxanthine. nih.govsci-hub.se This xanthine derivative is the scaffold upon which numerous other functionalized analogues are built for pharmacological research, particularly as antagonists for adenosine (B11128) receptors. nih.govnih.gov

The conversion of this compound to 1,3-dipropylxanthine is accomplished via a modified version of the Traube purine (B94841) synthesis. nih.govsci-hub.se This classical method involves the condensation of a urea derivative with a pyrimidine (B1678525) precursor. In a typical sequence, this compound is reacted with cyanoacetic acid in the presence of acetic anhydride. sci-hub.seresearchgate.net This forms an intermediate which is then cyclized to create a 6-aminouracil (B15529) derivative (6-amino-1,3-dipropyluracil). Subsequent steps involve nitrosation at the 5-position, reduction of the nitroso group to an amino group to form 5,6-diamino-1,3-dipropyluracil, and finally, ring closure with a one-carbon unit source like formic acid or triethyl orthoformate to form the imidazole (B134444) ring, completing the 1,3-dipropylxanthine structure. sci-hub.se

Condensation: this compound reacts with cyanoacetic acid.

Cyclization: The intermediate cyanoacetyl urea is treated with alkali to form 6-amino-1,3-dipropyluracil.

Nitrosation: The uracil (B121893) derivative is treated with sodium nitrite (B80452) to yield 6-amino-1,3-dipropyl-5-nitrosouracil.

Reduction: The nitroso group is reduced to an amine using a reducing agent like sodium dithionite, forming 5,6-diamino-1,3-dipropyluracil.

Imidazole Ring Closure: The diamine is heated with formic acid to yield the final product, 1,3-dipropylxanthine. sci-hub.se

Once 1,3-dipropylxanthine is synthesized, it serves as a versatile platform for creating a wide array of functionalized analogues. nih.govnih.gov These modifications are often targeted at the 8-position of the xanthine core to enhance potency and selectivity for adenosine receptors. nih.govresearchgate.net

A common strategy is the "functionalized congener" approach, where a reactive functional group is attached to the core molecule, allowing for subsequent covalent linkage to various carriers like amino acids or biotin. nih.govnih.gov For instance, 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine was used as a lead compound to create derivatives with a p-(carboxymethyl)oxy residue on the 8-phenyl ring. nih.gov This carboxylic acid function then allows for the facile synthesis of a diverse series of amides, esters, and other conjugates. nih.govebi.ac.uk

The table below summarizes some functionalized congeners derived from 1,3-dipropylxanthine and their applications.

| Parent Compound | Functionalization / Attached Moiety | Resulting Analogue Class | Application / Research Focus | Reference(s) |

| 1,3-Dipropyl-8-[4-[(carboxymethyl)oxy]phenyl]xanthine | Ethanol, N-hydroxysuccinimide | Esters | Adenosine receptor antagonists | nih.gov |

| 1,3-Dipropyl-8-[4-[(carboxymethyl)oxy]phenyl]xanthine | Hydrazine | Hydrazide | Adenosine receptor antagonists | nih.gov |

| 1,3-Dipropyl-8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]xanthine | Biotin | Biotinylated Conjugate | Molecular probes for avidin (B1170675) binding | nih.gov |

| 1,3-Dipropyl-8-phenylxanthine | Amino acid and oligopeptide chains | Amino Acid Conjugates | Potent and selective A1-adenosine receptor antagonists | nih.gov |

| 1,3-Dipropylxanthine | Oxidative bromination and N7-alkylation | 8-Bromo-7-alkyl-1,3-dipropylxanthines | Intermediates for multitarget drugs for neurodegenerative diseases | nih.gov |

These modifications can significantly impact the pharmacological profile, enhancing properties like water solubility, receptor binding affinity, and selectivity between adenosine receptor subtypes (A1 vs. A2). nih.govresearchgate.net

Modified Traube Synthesis

Intermediate in Pyrimidinopteridine Synthesis

While direct and extensive documentation detailing the use of this compound in pyrimidinopteridine synthesis is highly specific, the general synthetic routes to such fused heterocyclic systems often rely on urea or its derivatives as key precursors. In a modified Traube synthesis, for instance, this compound can be used to construct the pyrimidine ring, which is a core component of the pyrimidinopteridine scaffold. A notable example is the synthesis of 1,3-dipropylxanthine, which was derived from this compound as part of a pathway to create xanthine-dopamine hybrid molecules with potential applications in treating neurodegenerative diseases. mdpi.com

The Traube synthesis and its modifications typically involve the condensation of a urea derivative with a substituted pyrimidine, often a diaminopyrimidine. The reactivity of the nitrogen atoms in this compound allows for the cyclization reaction that forms the fused ring system. The propyl groups on the urea nitrogen atoms influence the solubility and electronic properties of the resulting xanthine derivative, which can be further functionalized to produce the final target molecules. mdpi.com

Application as a Reagent in Organic Synthesis

Urea derivatives are fundamental intermediates in the synthesis of a wide array of compounds for the pharmaceutical and agrochemical industries. whiterose.ac.uk These industries rely on nitrogen-containing heterocycles, many of which can be synthesized using urea-based building blocks. this compound is specifically noted for its role as a reagent in the synthesis of various organic compounds within these sectors. researchgate.net

In Pharmaceutical Industry Intermediates

In the pharmaceutical industry, the urea functional group is a crucial structural motif found in numerous drugs and biologically active compounds. mdpi.comresearchgate.net Symmetrically substituted ureas like this compound can serve as precursors to more complex unsymmetrical ureas, which are common in modern drug candidates. researchgate.netmdpi.com The synthesis of these intermediates often involves the transformation of the initial urea into a more reactive species or its use in a condensation reaction.

Although specific examples detailing the large-scale use of this compound are often proprietary, its application follows general principles where N,N'-dialkylureas are employed in the synthesis of active pharmaceutical ingredients (APIs). smolecule.combasf.com For example, it is listed as an impurity (Chlorpropamide EP Impurity B) in the European Pharmacopoeia, indicating its presence in the synthesis of the antidiabetic drug chlorpropamide. cymitquimica.com

In Agrochemical Industry Intermediates

Similar to the pharmaceutical sector, the agrochemical industry utilizes urea derivatives extensively, particularly as herbicides. vulcanchem.comthieme-connect.de The synthesis of these agrochemicals often requires specialized intermediates, and substituted ureas play a significant role. google.com While broad-spectrum applications are more commonly cited for compounds like N,N'-dimethyl propylene (B89431) urea, the principles extend to other dialkyl ureas such as this compound. basf.com The propyl substituents can impart specific properties, such as lipophilicity, which can be desirable for the biological activity and environmental behavior of the final agrochemical product. Propyl isocyanate, a related compound, is noted for its use in the agrochemical field. lookchem.com

Palladium(II)-Mediated Oxidative Carbonylation for Labeled Ureas

A significant application of urea derivatives is in the synthesis of isotopically labeled compounds for medical imaging techniques like Positron Emission Tomography (PET). mdpi.comnih.gov PET requires tracers labeled with short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C).

Synthesis of ¹¹C-Labeled Ureas

Palladium(II)-mediated oxidative carbonylation has emerged as a robust method for synthesizing ¹¹C-labeled ureas. mdpi.comnih.gov This one-pot process involves the coupling of amines with [¹¹C]carbon monoxide ([¹¹C]CO). nih.govkcl.ac.uk The reaction can produce both symmetrical and unsymmetrical ¹¹C-labeled ureas with good radiochemical yields. mdpi.comresearchgate.netnih.gov

The general scheme for producing a symmetrical N,N'-disubstituted [¹¹C]urea, such as [¹¹C]this compound, would involve the reaction of propylamine (B44156) with [¹¹C]CO in the presence of a palladium(II) catalyst. The process is advantageous because it uses amines as the sole precursors and avoids the need for pre-synthesized, unstable reagents. researchgate.net Research has demonstrated the synthesis of various ¹¹C-labeled ureas using this methodology, achieving decay-corrected radiochemical yields of up to 65%. mdpi.comnih.gov

Table 1: Examples of ¹¹C-Labeled Ureas Synthesized via Palladium(II)-Mediated Oxidative Carbonylation This table is representative of the general method and not exclusive to this compound.

| Amine Precursor | Resulting ¹¹C-Labeled Urea |

|---|---|

| Benzylamine (B48309) | [¹¹C]1,3-Dibenzylurea |

| Aniline | [¹¹C]1,3-Diphenylurea |

Data compiled from general descriptions of the methodology. mdpi.comnih.gov

Isocyanate Intermediate Mechanisms

The mechanism of the palladium(II)-mediated oxidative carbonylation to form ureas is believed to proceed through a ¹¹C-labeled isocyanate intermediate. mdpi.comnih.gov Density Functional Theory (DFT) calculations support this mechanistic pathway. mdpi.comresearchgate.net

The proposed mechanism involves the following key steps:

Formation of a Palladium-Amine Complex: The primary amine coordinates with the Pd(II) center.

Carbon Monoxide Insertion: [¹¹C]CO inserts into the palladium-nitrogen bond, forming a palladium-carbamoyl complex.

Formation of the Isocyanate: This complex then undergoes a transformation to release a ¹¹C-labeled isocyanate (e.g., [¹¹C]propyl isocyanate).

Nucleophilic Attack: A second molecule of the amine then acts as a nucleophile, attacking the ¹¹C-labeled isocyanate to form the final symmetrical [¹¹C]this compound product.

This mechanism is distinct from other metal-catalyzed carbonylation reactions, such as those using rhodium(I), which may require azide (B81097) precursors to generate the isocyanate intermediate. researchgate.net The palladium-catalyzed approach offers a more direct route from readily available amines. nih.govacs.orgorganic-chemistry.org

Catalysis and Mechanistic Investigations Involving 1,3 Dipropylurea Analogues

Catalytic Roles of Urea (B33335) Derivatives

Urea derivatives are not only synthetic targets but can also play significant roles as catalysts or ligands in a variety of chemical transformations. Their ability to form hydrogen bonds and coordinate with metal centers makes them valuable in catalysis.

Urea Derivatives in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. mdpi.com Urea derivatives can participate in these processes, influencing reaction outcomes. In some instances, the urea moiety itself can be a substrate in photoredox-catalyzed reactions. For example, the synthesis of various urea and carbamate (B1207046) derivatives has been achieved through metallaphotoredox‐catalyzed three‐component coupling reactions. researchgate.net This approach combines photoredox catalysis with another catalytic cycle, often involving a transition metal like nickel, to forge new carbon-nitrogen bonds. researchgate.net

Steric hindrance plays a critical role in determining the efficiency and selectivity of photoredox-catalyzed reactions. The size and arrangement of substituents on the urea nitrogen atoms can significantly impact the approach of reactants to the catalytic center and the stability of intermediates. nih.gov For instance, in the α-functionalization of aldehydes via enamine and photoredox catalysis, the enantioselectivity is largely governed by the steric effects of the catalyst. nih.gov Bulky groups can shield one face of a reactive intermediate, directing the attack of a radical to the less hindered face. nih.gov

This principle is also observed in the photoredox-catalyzed alkylation of secondary nitroalkanes to form sterically hindered tertiary nitroalkanes, a transformation not readily achievable with traditional catalytic methods. researchgate.net The development of more active catalyst systems, often a combination of a photoredox catalyst and a nickel catalyst, has been crucial in overcoming these steric challenges. researchgate.net The influence of the alkyl chain length on the photophysical and photochemical properties of ruthenium(II) polypyridyl complexes, common photoredox catalysts, has been studied, revealing that longer alkyl chains can affect their emission properties and ability to photosensitize singlet oxygen. nih.gov

Copper and Iron-based Catalysis for Urea Derivative Synthesis

Copper and iron, being earth-abundant and less toxic metals, are increasingly utilized as catalysts in organic synthesis. beilstein-journals.org

Copper-catalyzed synthesis of urea derivatives often proceeds under milder reaction conditions compared to other methods, though sometimes requiring higher temperatures. These reactions include oxidative carbonylation of amines. lookchem.com For example, copper(II) chloride has been used as a catalyst for the synthesis of ureas in water. lookchem.com The catalytic activity of copper can be enhanced by using appropriate ligands and solvents.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| CuCl₂ | Amines, CO₂ | Substituted Ureas | Varies | lookchem.com |

Iron-catalyzed synthesis of ureas represents a significant advancement in sustainable chemistry. osti.govnih.gov A notable method is the dehydrogenative coupling of methanol (B129727) and primary amines to produce symmetrical ureas, such as 1,3-dialkylureas. osti.govnih.gov This process, often employing a pincer-supported iron catalyst, generates hydrogen gas as the only byproduct, making it highly atom-economical. osti.govnih.govrsc.org The reaction proceeds through the initial dehydrogenation of methanol to formaldehyde, which then reacts with an amine to form a formamide (B127407) intermediate. osti.govnih.gov This formamide is further dehydrogenated to an isocyanate, which is then trapped by another amine molecule to yield the final urea product. osti.govnih.govrsc.org The electronic properties of the amine substrates can influence the reaction, with electron-donating groups on benzylamine (B48309) derivatives leading to higher yields. rsc.org

| Catalyst | Amine Substrate | Product | Yield (%) |

| (iPrPNP)Fe(H)(CO) | Benzylamine | 1,3-Dibenzylurea | 80 |

| (iPrPNP)Fe(H)(CO) | n-Propylamine | 1,3-Dipropylurea | 75 |

| (iPrPNP)Fe(H)(CO) | n-Butylamine | 1,3-Dibutylurea | 78 |

| (iPrPNP)Fe(H)(CO) | Cyclohexylamine | 1,3-Dicyclohexylurea | 65 |

| Data compiled from studies on iron-catalyzed dehydrogenative coupling of methanol and amines. nih.gov |

Gold-Catalyzed Reactions Producing Urea Derivatives

Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of urea derivatives. thieme-connect.com Bulk gold powder has been shown to catalyze the reaction of isocyanides with amines and an amine N-oxide to produce ureas. For instance, the reaction of n-butyl isocyanide with di-n-propylamine and N-methylmorpholine N-oxide in the presence of bulk gold yields 3-butyl-1,1-dipropylurea in high yield. researchgate.net The proposed mechanism involves the gold-catalyzed formation of an isocyanate intermediate from the isocyanide and the amine N-oxide, which then reacts with the amine to form the urea. researchgate.net

Homogeneous gold catalysts have also been employed in the oxidative carbonylation of amines to synthesize ureas. ionike.comshu.ac.uk These reactions often require a co-catalyst or an oxidant.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Bulk Gold | n-Butyl isocyanide, Di-n-propylamine, N-Methylmorpholine N-oxide | 3-Butyl-1,1-dipropylurea | 99 | researchgate.net |

| Polymer-Immobilized Gold | Aniline, CO, O₂ | N,N'-Diphenylurea | High | ionike.com |

Mechanistic Studies of Urea Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts for urea synthesis. The formation of ureas can proceed through various pathways, with S_N1 and S_N2 reactions being fundamental concepts in this context.

S_N1 and S_N2 Reaction Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and their mechanisms, categorized as S_N1 (unimolecular) and S_N2 (bimolecular), are critical in understanding the formation of many organic compounds, including ureas. alevelchemistry.co.ukpressbooks.pubyoutube.com

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. alevelchemistry.co.ukpressbooks.pub This mechanism is favored for primary and less sterically hindered secondary substrates. masterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com In the context of urea synthesis, this could involve the reaction of an alkyl halide with a urea anion or a related nitrogen nucleophile.

The S_N1 mechanism , on the other hand, is a two-step process. alevelchemistry.co.ukpressbooks.pub The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com This mechanism is favored for tertiary and some secondary substrates that can form stable carbocations. masterorganicchemistry.com The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. youtube.com

The choice between an S_N1 and S_N2 pathway is influenced by several factors, including the structure of the substrate (steric hindrance), the nature of the nucleophile, the leaving group ability, and the solvent polarity. pressbooks.pubmasterorganicchemistry.comkhanacademy.org For instance, the synthesis of unsymmetrical ureas and carbamates from amines and CO₂ can proceed through an S_N2 mechanism when secondary amine carbamic acids react with activated alcohols. acs.org

The formation of ureas from isocyanates and amines is a common synthetic route. beilstein-journals.org The reaction of an isocyanate with a primary or secondary amine is typically a rapid nucleophilic addition. The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the urea. This process itself does not follow a classical S_N1 or S_N2 pathway at a saturated carbon but is a fundamental reaction in the synthesis of a vast array of urea derivatives. beilstein-journals.org

Influence of Metal Oxide Catalysts

Different metal oxides possess distinct chemical and physical properties, such as surface area, acidity/basicity, and redox capabilities, which in turn dictate their interaction with the active metal. mdpi.comrsc.org For instance, oxides like titanium dioxide (TiO₂), cerium oxide (CeO₂), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO) have been extensively investigated as supports for gold catalysts. frontiersin.orgacs.org The preparation method, including the use of urea in deposition-precipitation techniques, helps in achieving uniform, highly dispersed gold nanoparticles on the oxide surface. mdpi.comacs.orgresearchgate.net

The nature of the metal oxide support influences the catalytic activity in several ways:

Dispersion and Stability : Supports with high surface areas can accommodate a greater number of small, highly dispersed metal particles, maximizing the available active sites. acs.org

Metal-Support Interactions : Strong interactions can stabilize the metal nanoparticles against agglomeration (sintering) at high temperatures, prolonging the catalyst's lifetime. acs.org These interactions can also induce electronic modifications in the metal, enhancing its catalytic properties. The redox properties of the support, such as the Ce⁴⁺/Ce³⁺ couple in ceria or Fe³⁺/Fe²⁺ in iron oxide, can facilitate reaction mechanisms by influencing the oxidation state of the active gold species. nih.gov

Acidity and Basicity : The acid-base properties of the support can influence reaction selectivity. Acidic supports, for example, can sometimes catalyze undesirable side reactions like isomerization. mdpi.com

The table below summarizes the characteristics of gold catalysts supported on various metal oxides, highlighting the influence of the support material.

| Catalyst Support | Gold Particle Size (nm) | Point of Zero Charge (PZC) | Support Characteristics | Reference |

| TiO₂ | 2-5 | 5.5 (Mildly Acidic) | Commonly used, can promote high dispersion. | mdpi.com |

| CeO₂ | 2-5 | 6.2 (Amphoteric) | Excellent redox properties, enhances oxygen mobility. | mdpi.comnih.gov |

| γ-Al₂O₃ | 2-5 | - | High surface area, provides good particle dispersion. | mdpi.com |

| SiO₂ | 2-5 | 6.7 (Amphoteric) | Generally considered an inert support. | mdpi.com |

| Fe₂O₃ | - | - | Redox properties (Fe³⁺/Fe²⁺) can participate in catalysis. | acs.orgnih.gov |

| ZnCr₂O₄ | ~3.4 | - | Spinel oxide providing excellent thermal stability and uniform AuNP distribution. | acs.org |

Detailed Reaction Pathways for Gold-Catalyzed Urea Synthesis

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate carbon-carbon π-systems (alkynes, allenes, and alkenes) toward nucleophilic attack. mdpi.comacs.org This capability can be harnessed for the synthesis of ureas and their analogues. A plausible mechanistic pathway for the gold-catalyzed synthesis of a substituted urea, such as this compound, can be constructed from established principles of homogeneous gold catalysis. One general approach involves the reaction of an isocyanide with an amine and an oxygen source, such as an amine N-oxide, catalyzed by gold. osti.gov

A detailed, stepwise mechanism is proposed as follows:

Formation of the Active Catalyst : In many systems, a pre-catalyst like (Ph₃P)AuCl is activated in situ by a silver salt (e.g., AgSbF₆) to generate a cationic gold(I) species, [L-Au]⁺, which is the active catalyst. mdpi.com

Reaction of Isocyanide and Oxidant : Bulk gold powder has been shown to catalyze the reaction between an isocyanide (R-N≡C) and an amine N-oxide. osti.gov This step is believed to form an isocyanate intermediate (R-N=C=O) on the gold surface. osti.gov

Nucleophilic Attack by Amine : The newly formed, highly electrophilic isocyanate rapidly reacts with an amine present in the mixture. The lone pair of electrons on the amine nitrogen attacks the central carbon atom of the isocyanate.

Proton Transfer and Product Formation : A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the final urea product, and the catalyst is regenerated for the next cycle.

Alternatively, in the context of hydroamination reactions, gold catalysts can activate an alkene for nucleophilic attack by a urea derivative. beilstein-journals.org The generally accepted mechanism for this type of transformation involves three key steps: beilstein-journals.org

Activation of the C=C Bond : The cationic gold(I) catalyst coordinates to the alkene, activating it for nucleophilic attack.

Nucleophilic Attack : The nitrogen atom of a urea analogue attacks the activated alkene in an anti-fashion, leading to the formation of a C-N bond and an alkylgold intermediate.

Protodeauration : The C-Au bond is cleaved by a proton source (often from the solvent or the nucleophile itself), releasing the final product and regenerating the active gold catalyst. beilstein-journals.org

In more complex systems, such as the intramolecular hydroamination of a urea-containing substrate, the reaction pathway can be controlled to favor specific cyclization modes (e.g., 6-exo-dig) by encapsulating the gold catalyst within a supramolecular cage, which imposes steric constraints on the substrate's approach to the active site. uva.nlresearchgate.net These examples highlight the versatility of gold catalysis and the various mechanistic pathways that can be exploited to synthesize and functionalize urea-based compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,3-Dipropylurea, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular structure.

¹H NMR Analysis of this compound and its Derivatives

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in its structure. In a typical analysis using a 300 MHz spectrometer with DMSO-d6 as the solvent, the spectrum exhibits a triplet at approximately 5.75 ppm, which is attributed to the two N-H protons, with a coupling constant (J) of 5.8 Hz. uni-rostock.de The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms appear as a multiplet in the range of 2.87 to 2.97 ppm. uni-rostock.de Further upfield, the central methylene protons of the propyl groups are observed as a multiplet between 1.26 and 1.44 ppm. uni-rostock.de Finally, the terminal methyl (CH₃) protons resonate as a triplet at around 0.82 ppm with a J value of 7.4 Hz. uni-rostock.de

The analysis of this compound derivatives, such as those incorporating phenyl groups, shows predictable shifts in these signals. For instance, in 3-Phenyl-1,1-dipropylurea, the protons of the propyl groups are observed, with the CH₂ groups adjacent to the nitrogen appearing as a triplet at 3.25 ppm and the terminal CH₃ groups as a multiplet around 0.92-0.95 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 5.75 | Triplet | 5.8 |

| N-CH₂- | 2.87-2.97 | Multiplet | - |

| -CH₂- | 1.26-1.44 | Multiplet | - |

| -CH₃ | 0.82 | Triplet | 7.4 |

Data obtained in DMSO-d6 at 300 MHz uni-rostock.de

¹³C NMR Analysis of this compound and its Derivatives

The ¹³C NMR spectrum of this compound, recorded in DMSO-d6 on a 75 MHz instrument, reveals three distinct carbon signals. uni-rostock.de The carbonyl carbon (C=O) of the urea (B33335) moiety appears significantly downfield at approximately 158.1 ppm. uni-rostock.de The carbon of the methylene group attached to the nitrogen (N-CH₂) is found at 41.1 ppm. uni-rostock.de The central methylene carbon of the propyl group resonates at 23.3 ppm, while the terminal methyl carbon (-CH₃) gives a signal at 11.3 ppm. uni-rostock.de The number of peaks in the spectrum—three in this case—confirms the three distinct carbon environments within the molecule. chemguide.co.uk

In derivatives like 3-Phenyl-1,1-dipropylurea, the ¹³C NMR spectrum shows additional signals for the aromatic ring, typically between 119 and 139 ppm, while the propyl group carbons appear at approximately 49.3 ppm (N-CH₂), 21.8 ppm (-CH₂-), and 11.3 ppm (-CH₃). rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 158.1 |

| N-CH₂- | 41.1 |

| -CH₂- | 23.3 |

| -CH₃ | 11.3 |

Data obtained in DMSO-d6 at 75 MHz uni-rostock.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comsavemyexams.com This high level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comchromatographyonline.com

For this compound (C₇H₁₆N₂O), the calculated exact mass is 144.1263 g/mol . nih.gov HRMS analysis, often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can confirm this molecular formula with high precision. uni-rostock.de For instance, the sodium adduct of a related compound was found to have an m/z of 251.1369, which was in close agreement with the calculated value of 251.1366, thereby confirming its elemental composition. uni-rostock.de This technique is crucial for unequivocally identifying the compound and distinguishing it from potential isomers or impurities. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A key feature in the IR spectrum of ureas is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears around 1633 cm⁻¹. uni-rostock.de The N-H stretching vibrations are also prominent, usually seen as a broad band in the region of 3300-3500 cm⁻¹. For this compound, a band at 3280 cm⁻¹ is indicative of this N-H stretch. uni-rostock.de The C-H stretching vibrations from the propyl groups are observed in the 2800-3000 cm⁻¹ range, with specific peaks noted at 2959 cm⁻¹ and 2872 cm⁻¹. uni-rostock.de The presence of these characteristic peaks provides strong evidence for the urea functional group and the alkyl chains. vscht.cz

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3280 |

| C-H (alkyl) | Stretch | 2959, 2934, 2872 |

| C=O (urea) | Stretch | 1633 |

| N-H | Bend | 1549 |

Data from ATR-IR analysis. uni-rostock.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems or carbonyl groups.

Studies on this compound and similar dialkylureas in aqueous-perchloric acid media have been conducted using UV-Vis spectrophotometry. molaid.com In the context of related compounds like Chlorpropamide, where this compound is an impurity, UV-Vis spectroscopy is used for identification. For example, a solution of Chlorpropamide in 0.01 M hydrochloric acid exhibits an absorption maximum at 232 nm. exportersindia.com While specific UV-Vis data for pure this compound is limited in readily available literature, its urea chromophore is expected to show absorption in the UV region. The technique is also applied in the study of derivatives, such as xanthine-dopamine hybrids derived from this compound, where UV spectra are recorded to confirm structural changes. nih.gov

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

TLC is a straightforward method for monitoring reaction progress and determining purity. For this compound, a retention factor (Rf) value of 0.13 has been reported using a solvent system of n-pentane and ethyl acetate (B1210297) (1:1) on a silica (B1680970) gel plate with vanillin (B372448) stain for visualization. uni-rostock.de It is also identified as an impurity (Impurity B) in Chlorpropamide analysis by TLC, with specified limits on its presence. exportersindia.com

HPLC is a more quantitative technique for purity assessment. For this compound, analysis by HPLC has been used to confirm a purity of greater than 95%. chemicea.com In the analysis of related complex molecules, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) is used to determine the purity of final compounds, ensuring it is at least 95%. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. This method offers high resolution and sensitivity for separating the compound from impurities and starting materials.

Research Findings:

Various reversed-phase (RP) HPLC methods have been developed for the analysis of this compound and related compounds. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer.

In one method, this compound was identified as impurity B in the analysis of chlorpropamide. ingentaconnect.com The separation was achieved on a Kromasil C18 column with a mobile phase of acetonitrile and ammonium (B1175870) dihydrogen phosphate (B84403) solution (625:375 v/v) at a flow rate of 1.0 mL/min, with UV detection at 200 nm. ingentaconnect.com Another method for analyzing urea and its impurities utilized a Kromasil-5μm-C18 column with a mobile phase of methanol and water in a 3:97 volume ratio, a flow rate of 0.35 mL/min, and UV detection at 210 nm. google.com

For the analysis of radiolabeled [carbonyl-¹¹C]N,N′-Dipropylurea, an analytical HPLC method was used, showing a retention time of 2.6 minutes. nih.gov The purity of this compound has also been confirmed to be greater than 95% by HPLC in a certificate of analysis. chemicea.com Furthermore, a certificate of analysis from another source reported an HPLC purity of 99.97% using an Evaporative Light Scattering Detector (ELSD). lgcstandards.com

Interactive Data Table: HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Kromasil C18 (4.6 mm × 250 mm, 5 µm) ingentaconnect.com | Kromasil-5µm-C18 (4.6 mm x 250 mm) google.com | C1 Column nih.gov |

| Mobile Phase | Acetonitrile:Ammonium Dihydrogen Phosphate (625:375) ingentaconnect.com | Methanol:Water (3:97) google.com | 0-70% B (details not specified) nih.gov |

| Flow Rate | 1.0 mL/min ingentaconnect.com | 0.35 mL/min google.com | Not Specified |

| Detection | UV at 200 nm ingentaconnect.com | UV at 210 nm google.com | Not Specified |

| Retention Time (Rt) | Not Specified | Not Specified | 2.6 min nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. wisc.eduslideshare.net It relies on the differential partitioning of the compound between a stationary phase (typically silica gel) and a mobile phase. wisc.edu

Research Findings:

In the synthesis of ¹¹C-labelled ureas, TLC was employed for the purification of related compounds. For instance, a mobile phase of 3:1 i-hexane:ethyl acetate + 1% triethylamine (B128534) (TEA) was used, yielding an Rf value of 0.25 for a related product. nih.govmdpi.com Another study reported Rf values for this compound as 0.26 and 0.38 in different solvent systems, with visualization using iodine vapor. scribd.com

The choice of the mobile phase is critical for achieving good separation. A study on the synthesis of N-substituted ureas used a mobile phase of 5% methanol and 1% triethylamine in dichloromethane, resulting in an Rf of 0.18 for a related compound. mdpi.com

Interactive Data Table: TLC Parameters for this compound and Related Compounds

| Stationary Phase | Mobile Phase | Rf Value | Compound | Visualization | Reference |

| Silica Gel | Cyclohexane-Chloroform-Glacial Acetic Acid | 0.26 | This compound | Iodine Vapour | scribd.com |

| Silica Gel | Not Specified | 0.38 | This compound | Iodine Vapour | scribd.com |

| Silica Gel | 3:1 i-hexane:ethyl acetate + 1% TEA | 0.25 | Related ¹¹C-labelled urea nih.govmdpi.com | Not Specified | nih.govmdpi.com |

| Silica Gel | 5% MeOH, 1% TEA in DCM | 0.18 | Related N-substituted urea mdpi.com | Not Specified | mdpi.com |

Computational Chemistry and Theoretical Modeling of 1,3 Dipropylurea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of urea (B33335) derivatives due to its favorable balance of accuracy and computational cost. It is employed to investigate a wide range of molecular properties, from optimized geometries to complex reaction pathways.

The flexibility of the two propyl chains attached to the urea core means that 1,3-dipropylurea can exist in multiple conformations. Conformational analysis is the process of identifying these different spatial arrangements (conformers) and determining their relative energies. taltech.ee DFT calculations are used to perform geometrical optimization, a process that locates the minimum energy structure for each conformer. taltech.eenih.gov

Table 1: Predicted Geometrical Parameters for a DFT-Optimized this compound Conformer Note: This table presents hypothetical yet plausible data based on typical values for urea derivatives calculated using DFT methods like B3LYP/6-31G.

| Parameter | Value |

| Bond Lengths | |

| C=O | 1.25 Å |

| C-N | 1.38 Å |

| N-H | 1.01 Å |

| N-C (propyl) | 1.46 Å |

| Bond Angles | |

| N-C-N | 117.5° |

| O-C-N | 121.3° |

| C-N-H | 119.0° |

| C-N-C (propyl) | 122.0° |

| Dihedral Angles | |

| C-N-C-C (propyl) | ~175° (anti) |

| H-N-C-O | ~5° (syn) |

DFT calculations are highly effective for determining the thermochemical properties of molecules and reactions. For this compound, this includes calculating its enthalpy of formation, heat capacity, and entropy. Furthermore, DFT can be used to predict the exothermicity (release of heat) or endothermicity (absorption of heat) of chemical reactions involving its synthesis or transformation. researchgate.net

For instance, in a proposed synthesis pathway, the reaction exothermicity (ΔHrxn) can be calculated by subtracting the sum of the computed total energies of the reactants from the sum of the total energies of the products. A negative ΔHrxn indicates an exothermic reaction. researchgate.net This information is crucial for understanding the thermodynamic feasibility of a reaction. Theoretical studies on related Smiles rearrangements have shown that DFT can accurately predict reaction energy barriers and exothermicities, with substitutions on the molecular backbone significantly influencing these values. researchgate.net

The urea functional group is a classic motif for forming strong and directional hydrogen bonds, with the two N-H groups acting as donors and the carbonyl oxygen acting as a potent acceptor. acs.org DFT calculations are used to analyze the geometry, strength, and nature of these hydrogen bonds in dimers and larger clusters of this compound, as well as its interactions with other molecules. nih.govconicet.gov.ar

The strength of a hydrogen bond can be estimated by calculating the binding energy between the interacting molecules. conicet.gov.ar Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov For urea-like molecules, interactions are typically dominated by electrostatics, but dispersion forces are also crucial for accurate energy predictions. nih.gov Dispersion-corrected DFT methods (e.g., DFT-D3, VV10) have shown excellent performance in modeling these noncovalent interactions. rsc.org The formation of short, strong hydrogen bonds can significantly impact molecular properties. nih.gov

Table 2: Calculated Properties of Hydrogen Bonds in a Hypothetical this compound Dimer Note: Data is illustrative, based on DFT studies of similar hydrogen-bonded systems.

| Property | Description | Typical Calculated Value |

| Interaction Energy | Strength of the bond between two molecules. | -8 to -15 kcal/mol |

| H···O Distance | Distance between the donor H and acceptor O. | 1.8 - 2.0 Å |

| N-H···O Angle | Angle defining the linearity of the bond. | 160° - 175° |

| Stabilization Energy E(2) | Delocalization energy from NBO analysis. researchgate.net | 10 - 25 kcal/mol |

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of ureas, several pathways can be modeled to understand the sequence of bond-forming and bond-breaking events. One such pathway is the palladium(II)-mediated oxidative carbonylation of amines. mdpi.com

DFT calculations on this type of reaction support a mechanism that proceeds through a palladium-bound isocyanate intermediate ([R-N=C=O]). mdpi.com The computational modeling involves locating the transition state structures for each elementary step, such as the formation of the isocyanate and its subsequent reaction with a second amine molecule to form the final urea product. The calculated energy barriers for these transition states provide insight into the reaction kinetics and help identify the rate-determining step. mdpi.com

While this compound itself is not a typical 1,3-dipole, its derivatives can potentially participate in or be formed from 1,3-dipolar cycloaddition reactions. wikipedia.org DFT is a key tool for analyzing these pathways. mdpi.comnih.gov Such reactions involve a 1,3-dipole reacting with a "dipolarophile" to form a five-membered heterocyclic ring. wikipedia.orgnih.gov

Theoretical analysis of these reactions using DFT focuses on several aspects:

Mechanism: Determining whether the reaction is concerted (one step) or stepwise. mdpi.com

Regioselectivity: Predicting which of the two possible regioisomers will be the major product when using an unsymmetrical dipolarophile. This is often rationalized using Frontier Molecular Orbital (FMO) theory, which examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.govnih.gov

Activation Barriers: Calculating the energy of the transition state to predict the reaction rate and feasibility under different conditions. nih.govrsc.org

For example, a hypothetical cycloaddition between an azide (B81097) (a 1,3-dipole) and a C=N bond in a guanidine (B92328) derivative (a dipolarophile) has been studied computationally, revealing high energy barriers for the uncatalyzed reaction. nih.gov

Reaction Mechanism Elucidation for Urea Synthesis

Kinetic Modeling and Rate Constant Determination

Kinetic modeling aims to mathematically describe the rate of a chemical reaction and its dependence on factors like reactant concentrations and temperature. nih.gov Computational methods can complement experimental kinetic studies by providing a theoretical basis for observed rate laws.

A kinetic study on the nitrosation of several 1,3-dialkylureas, including this compound (DPU), has been performed. researchgate.netresearchgate.net The reaction rate was determined experimentally, and a mechanism was proposed. researchgate.netakjournals.com The rate equation found for the nitrosation of this compound in an aqueous perchloric acid medium was: v = k[HNO₂][Urea] researchgate.net

The study revealed a reactivity order of DMU (dimethylurea) >> DEU (diethylurea) > DPU (dipropylurea), which was interpreted as a function of the increasing steric hindrance from the larger alkyl groups impeding the rate-controlling step. researchgate.net

Table 3: Experimentally Determined Rate Constants for the Nitrosation of 1,3-Dialkylureas Source: Adapted from kinetic studies in aqueous-perchloric acid media. researchgate.net

| 1,3-Dialkylurea | Abbreviation | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| 1,3-Dimethylurea (B165225) | DMU | 0.295 |

| 1,3-Diethylurea (B146665) | DEU | 0.061 |

| This compound | DPU | 0.045 |

| 1,3-Diallylurea (B154441) | DAU | 0.039 |

This data demonstrates how kinetic modeling and rate constant determination, supported by theoretical principles, can quantify the influence of molecular structure on reactivity. researchgate.net

Biological Activity and Pharmaceutical Research Applications

Pharmacological Properties of 1,3-Dipropylurea Analogues

Analogues derived from this compound, primarily through its use as a precursor, have been investigated for several key pharmacological effects. N,N'-Dipropylurea is a crucial intermediate in the synthesis of symmetrically N,N'-disubstituted aliphatic ureas, which are important for the development of antitumor drugs. lookchem.com The structural diversity of urea (B33335) and thiourea (B124793) derivatives allows for the development of compounds with varied properties, making them a subject of interest in medicinal chemistry. mdpi.com

The urea moiety is a recognized pharmacophore in the design of anticancer agents. mdpi.comnih.gov N,N'-Dipropylurea is specifically noted as an intermediate in the synthesis of compounds for the development of antitumor drugs. lookchem.com Studies on related structures highlight the potential of this chemical class. For instance, a new series of pyrimidine (B1678525) derivatives featuring aryl urea moieties demonstrated cytotoxic activity against colon and prostate cancer cell lines. nih.gov One compound from this series, 4b, was particularly effective against the SW480 colon cancer cell line, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov

The versatility of the urea and thiourea scaffold allows for structural modifications that can enhance anticancer efficacy. mdpi.com Research has shown that derivatives can trigger cancer cell death by inhibiting cell multiplication and promoting programmed cell death (apoptosis). mdpi.com For example, novel pyrazole (B372694) compounds containing a ureido (-NH-CO-NH-) group have been identified as potential anticancer agents. mdpi.com A compound designated GeGe-3, which contains a ureido moiety, has shown potent anti-angiogenic properties and the ability to restrict cell proliferation in a variety of cancer cell lines, including prostate, melanoma, and breast cancer. mdpi.com While not direct analogues of this compound, these findings underscore the importance of the urea functional group in designing new anticancer therapies. nih.govmdpi.com

Derivatives of this compound, especially 1,3-dipropylxanthines, are significant ligands for adenosine (B11128) receptors. The nature of the alkyl substituents at the N1 and N3 positions of the xanthine (B1682287) core, such as the two propyl groups from this compound, plays a critical role in determining the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

1,3-Dipropylxanthine (B15781) derivatives have been extensively studied as antagonists of A1 and A2A adenosine receptors. nih.govmdpi.com The antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a well-established selective radioligand for A1 adenosine receptors and has been used to identify and characterize these receptors in various tissues, including rat ventricular myocytes and smooth muscle. nih.govnih.govnih.gov

In one study, newly synthesized 1,3-dipropyl-8-phenyl substituted xanthine derivatives showed varying binding affinities for all adenosine receptor subtypes, with most compounds displaying the highest affinity for the A2A receptor. nih.govresearchgate.net For example, the monosubstituted 3-aminoalkoxyl 8-phenyl xanthine derivative known as compound 12e was identified as a highly potent A2A adenosine receptor ligand with a Ki value of 0.036 µM. nih.govresearchgate.net Similarly, a disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthine (compound 10a) also showed high affinity for the A2A receptor (Ki = 0.050 µM). nih.govresearchgate.net The general neuroprotective effects of adenosine receptor antagonists are often attributed to A2A receptor antagonism. mdpi.com

| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) | Reference |

|---|---|---|---|---|---|

| Compound 10a (4-aminoalkoxyl-3-methoxy-8-phenyl xanthine) | 1.110 | 0.050 | 1.520 | 1.910 | nih.govresearchgate.net |

| Compound 12e (3-aminoalkoxyl 8-phenyl xanthine) | 0.987 | 0.036 | 1.110 | 1.240 | nih.govresearchgate.net |

The structure-activity relationship (SAR) studies of xanthine derivatives reveal the importance of the substituents at the N1, N3, and C8 positions for receptor affinity and selectivity. For 8-arylxanthines, the affinity at A3 receptors is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov This indicates that the size and nature of the alkyl groups at the N1 and N3 positions, derived from precursors like this compound, are key determinants of receptor interaction. nih.gov

The substitution pattern on the 8-phenyl ring of 1,3-dipropyl-8-phenylxanthines also significantly influences binding affinity. nih.gov A study exploring these derivatives found that the introduction of various aldehyde-derived moieties at the third and fourth positions of the 8-phenyl group led to compounds with high affinity, particularly for the A2A receptor subtype. nih.govresearchgate.net The replacement of a phenyl ring with a benzyl (B1604629) moiety at the C8 position of the xanthine structure has been shown to cause a significant decrease in both adenosine receptor affinity and broncholytic effects. colab.ws This highlights the sensitivity of the receptor binding pocket to the specific conformation and electronic properties of the C8 substituent.

Analogues of this compound, specifically 1,3-dipropylxanthine derivatives, have demonstrated potential as bronchospasmolytic agents. nih.gov This activity is closely linked to their ability to act as adenosine receptor antagonists. biointerfaceresearch.com Xanthine derivatives are known to reduce inflammation and bronchospasm, and their mechanism often involves blocking adenosine-mediated functions. biointerfaceresearch.com

A study involving a series of aldehyde derivatives of 1,3-dipropyl-8-phenylxanthines reported good in vivo bronchospasmolytic activity against histamine (B1213489) aerosol-induced asthma in guinea pigs. nih.govresearchgate.net This activity correlated with their binding affinity for adenosine receptors, particularly the A2A subtype. nih.govresearchgate.net Similarly, other research on 8-substituted xanthine derivatives has confirmed that these compounds can provide significant protection against histamine-induced bronchospasm. nih.goveurekaselect.com The effectiveness of these compounds is influenced by the substituents on the xanthine core, with variations affecting both adenosine receptor binding and the resulting bronchospasmolytic effects. colab.wsnih.gov

Certain derivatives containing the urea or xanthine scaffold have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.govmdpi.com MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.govrsc.org

Xanthine–dopamine hybrid molecules, which can be synthesized from a 1,3-dipropylxanthine precursor derived from this compound, have been shown to be potent inhibitors of human MAO-B (hMAO-B). nih.govmdpi.com In a study of these hybrids, all tested compounds exhibited high MAO-B inhibitory potency, with IC50 values in the nanomolar range. nih.gov For instance, modifying a 1,3-dimethyl analogue by introducing longer propyl substituents at the N1 and N3 positions (as in a 1,3-dipropylxanthine structure) slightly improved the MAO-B inhibitory activity. nih.gov Other studies have also identified urea derivatives as potential MAO inhibitors. mdpi.comrsc.org For example, a series of 6-nitro-BT-semicarbazones were potent inhibitors of rat brain MAO-B, with some compounds having IC50 values in the nanomolar range. mdpi.com

| Compound | Description | MAO-B IC50 (nM) | Reference |

|---|---|---|---|

| 11a | 1,3-Dimethyl analogue | 50.7 | nih.gov |

| 11c | 1,3-Dimethyl, N7-propyl-dopamine | 154 | nih.gov |

| 12 | 1,3-Dipropyl analogue of 11c | 120 | nih.gov |

| 20b | Tricyclic 1,3-dimethyl analogue | 101 | nih.gov |

Monoamine Oxidase (MAO) Inhibition

MAO-B and MAO-A Inhibitory Potencies

Research into multi-target drugs for neurodegenerative diseases has utilized this compound as a starting material. Specifically, it is used in the synthesis of 1,3-dipropylxanthine, a key intermediate for creating hybrid molecules with potential therapeutic effects. These hybrid compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), enzymes linked to the progression of neurodegenerative conditions.

In one study, xanthine-dopamine hybrid molecules derived from 1,3-dipropylxanthine were assessed for their inhibitory potencies. The results, detailed in the table below, demonstrate that structural modifications, such as changing the alkyl groups on the xanthine core, significantly influence the inhibitory activity against both MAO-A and MAO-B.

Cytoprotective Effects Against Oxidative Stress

Derivatives of this compound have also been investigated for their neuroprotective capabilities. The same xanthine-dopamine hybrid molecules were tested for their ability to protect against oxidative stress, a key factor in the degeneration of neurons in diseases like Parkinson's. In cellular models using SH-SY5Y neuroblastoma cells, these compounds demonstrated protective effects against cytotoxicity induced by hydrogen peroxide (H2O2). This suggests that molecules synthesized from a this compound precursor possess the potential to mitigate oxidative damage in neuronal cells.

Potential in Drug Discovery and Development

Design of Multi-Target Drugs

The utility of this compound is prominent in the design of multi-target drugs, particularly for complex conditions like neurodegenerative diseases. It serves as a precursor for the synthesis of 1,3-dipropylxanthine, which is then elaborated into more complex molecules designed to interact with multiple biological targets simultaneously. This strategy aims to create more effective treatments by addressing various pathological pathways involved in a disease. The resulting hybrid molecules have shown activity as MAO-B inhibitors and A2A adenosine receptor (A2AAR) antagonists, showcasing the value of the this compound scaffold in multi-target drug design.

Development of Enzyme Inhibitors (e.g., α-Glucosidase, Soluble Epoxide Hydrolase)

While derivatives of the structurally similar compound 1,3-diphenylurea (B7728601) have been explored as α-glucosidase inhibitors for managing diabetes, specific research directly linking this compound to α-glucosidase inhibition is not prominent in the reviewed literature. researchgate.netnih.gov

However, the 1,3-disubstituted urea structure, of which this compound is a member, is a critical pharmacophore for inhibiting soluble epoxide hydrolase (sEH). acs.orgacs.orgnih.gov sEH is a therapeutic target for conditions like hypertension and inflammation. acs.org Potent sEH inhibitors are often 1,3-disubstituted ureas with large hydrophobic groups. nih.gov Although these inhibitors are effective, they can suffer from poor water solubility. acs.orgnih.gov Research focuses on modifying the structure of these ureas to improve their physical properties and bioavailability without losing inhibitory power. acs.orgacs.org

Radiopharmaceutical Applications

This compound plays a role as a starting material in the synthesis of compounds intended for radiopharmaceutical applications. nih.gov Radiopharmaceuticals are radioactive compounds used for diagnosis and therapy. units.it Specifically, this compound is used to prepare 1,3-dipropylxanthine analogues that are functionalized for radiolabeling, for example, with radioisotopes of iodine. These labeled molecules can then be used as molecular probes to study biological receptors. Furthermore, the urea functional group is an attractive target for incorporating carbon-11 (B1219553) ([11C]) to create tracers for Positron Emission Tomography (PET) imaging, and this has been applied to the synthesis of [11C]-labeled sEH inhibitors.

Kinetic Studies of Biological Relevance

Kinetic studies have been performed on the nitrosation of this compound (DPU). akjournals.comresearchgate.net This reaction is of biological significance because the nitrosation of ureas can form N-nitroso compounds, which are a class of potent carcinogens. akjournals.com

Studies conducted in an aqueous-perchloric acid medium investigated the reaction mechanism. akjournals.com The nitrosation of several 1,3-dialkylureas, including this compound, was examined in the presence of carboxylic acids to validate a proposed mechanism where the rate-determining step is the proton transfer to the solvent. akjournals.comresearchgate.net The reactions were monitored by measuring the absorbance of the resulting nitroso compound, 1,3-nitrosodipropylurea (NDPU), at a wavelength of 240 nm. akjournals.com Understanding the kinetics of this reaction is crucial for evaluating the conditions under which potentially harmful nitrosamines might form from precursor compounds. europa.euccsnorway.com

Nitrosation Kinetics of 1,3-Dialkylureas

The study of the nitrosation kinetics of 1,3-dialkylureas, such as this compound, is crucial for understanding the formation mechanisms of N-nitroso compounds. Kinetic experiments have been conducted on a series of 1,3-dialkylureas to determine kinetic parameters and elucidate the reaction mechanism. researchgate.net These studies often take place in aqueous-perchloric acid media and involve monitoring the formation of the corresponding nitroso compound using spectrophotometry. researchgate.netakjournals.com For instance, the formation of 1,3-nitrosodipropylurea (NDPU) is monitored at a wavelength of 240 nm. akjournals.com

Research in this area aims to validate proposed mechanisms, with a particular focus on identifying the rate-determining step of the reaction. researchgate.net Kinetic studies have examined the nitrosation of various 1,3-dialkylureas, including 1,3-dimethylurea (B165225) (DMU), 1,3-diethylurea (B146665) (DEU), this compound (DPU), and 1,3-diallylurea (B154441) (DAU). akjournals.com These investigations have explored the influence of factors such as acid concentration and the presence of catalysts on the reaction rate. researchgate.netingentaconnect.comakjournals.com

Influence of Alkyl Substituents on Reactivity

The structure of the alkyl substituents on the urea nitrogen atoms significantly influences the reactivity towards nitrosating agents. Generally, ureas are considered good substrates for nitrosation. nih.gov However, the reactivity is lower compared to secondary amines because the NH moiety has a weaker nucleophilic character. nih.gov

Kinetic studies comparing different 1,3-dialkylureas have been performed to understand the effect of the alkyl group. researchgate.netakjournals.com The size and nature of the alkyl group can affect the rate of nitrosation, partly due to steric effects which can hinder the accessibility of the nitrogen's lone pair of electrons to the nitrosating agent. nih.gov While secondary amines are typically the most reactive precursors for nitrosamine (B1359907) formation, the specific structure of the alkyl groups in 1,3-dialkylureas modulates their reaction kinetics. europa.eu Research has systematically investigated the nitrosation of ureas with varying alkyl groups (methyl, ethyl, propyl, allyl) to probe these substituent effects. akjournals.com

Mechanistic Insights into Nitrosation Reactions

The mechanism for the nitrosation of 1,3-dialkylureas in acidic media has been a subject of detailed investigation. researchgate.net The prevailing evidence suggests a multi-step process. Initially, it is proposed that nitrosation occurs on the more nucleophilic oxygen atom of the urea to form a transient O-nitroso intermediate (a protonated nitrosourea). rsc.orgrsc.org

General Base Catalysis : The reaction is subject to general base catalysis by carboxylic acids, which facilitates the proton transfer step. akjournals.comresearchgate.netrsc.org

Primary Kinetic Isotope Effect : The observation of a primary kinetic isotope effect confirms the involvement of a proton transfer in the rate-limiting step. researchgate.netrsc.org

Solvent Effects : Studies in different solvent systems, such as acetonitrile-water mixtures, have shown changes in the reaction mechanism, providing further insight into the process. rsc.org

This mechanism, involving a slow proton transfer from an initial O-nitroso adduct followed by a rapid internal rearrangement to the final, more stable N-nitroso product, is consistent with a wide range of experimental data. researchgate.netrsc.org The validation of this mechanism has been a primary goal of kinetic studies on compounds like this compound. akjournals.comresearchgate.net

Interactive Data Table: Summary of Kinetic Studies on 1,3-Dialkylurea Nitrosation

| Compound Studied | Wavelength for Monitoring | Key Mechanistic Findings | References |

| 1,3-Dimethylurea (DMU) | 240 nm | Rate-limiting step is proton transfer; general base catalysis observed. | akjournals.comrsc.org |

| 1,3-Diethylurea (DEU) | 240 nm | Rate-limiting step is proton transfer; general base catalysis observed. | akjournals.com |

| This compound (DPU) | 240 nm | Rate-limiting step is proton transfer; general base catalysis observed. | akjournals.com |

| 1,3-Diallylurea (DAU) | 238 nm | Rate-limiting step is proton transfer; general base catalysis observed. | akjournals.com |

Supramolecular Chemistry and Material Science Applications

Hydrogen Bonding Networks in Urea (B33335) Structures

The urea group is a powerful motif for establishing well-defined hydrogen-bonding networks. These interactions are fundamental to the structure and properties of urea-based materials. The presence of two N-H (donor) groups and one C=O (acceptor) group allows for the formation of strong and directional hydrogen bonds.